Cas no 1049677-37-3 (1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine)
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
- 1-PROPYL-1,2,3,4-TETRAHYDRO-QUINOLIN-7-YLAMINE
- 7-Quinolinamine, 1,2,3,4-tetrahydro-1-propyl-
- AK136953
- EN001593
- KB-219754
- QUI092
- 7-Quinolinamine,1,2,3,4-tetrahydro-1-propyl-
- ST2403501
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- MDL: MFCD11053458
- Inchi: 1S/C12H18N2/c1-2-7-14-8-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3
- InChI Key: ZUKBSPMQIOFWIC-UHFFFAOYSA-N
- SMILES: N1(CCC)C2C=C(C=CC=2CCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Topological Polar Surface Area: 29.3
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HA854-1g |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 98% | 1g |
2245.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HA854-100mg |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 98% | 100mg |
365CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HA854-250mg |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 98% | 250mg |
716CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P847072-100mg |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 98% | 100mg |
¥638.10 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P45010-100mg |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 100mg |
¥506.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P45010-1g |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 1g |
¥2666.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P45010-250mg |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 250mg |
¥896.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P45010-5g |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 5g |
¥7486.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P847072-25mg |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 98% | 25mg |
¥263.70 | 2022-09-01 | |
| Alichem | A189006091-1g |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine |
1049677-37-3 | 98% | 1g |
$485.10 | 2023-09-04 |
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine Suppliers
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine
Recent Advances in the Study of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 1049677-37-3)
1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 1049677-37-3) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and psychiatric disorders. This research brief synthesizes the latest findings on this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
The compound belongs to the tetrahydroquinoline class, which is known for its diverse biological activities. Recent investigations have focused on its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine exhibits high affinity for serotonin receptors, suggesting its potential as a modulator of mood and cognition. The study utilized in vitro binding assays and molecular docking simulations to elucidate its binding modes and selectivity profiles.
Another key area of research involves the compound's pharmacokinetic properties. A preclinical study conducted by researchers at the University of Cambridge (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine in rodent models. The results indicated favorable bioavailability and blood-brain barrier penetration, making it a promising candidate for central nervous system (CNS) drug development. The study also noted minimal off-target effects, which is a critical consideration for reducing adverse drug reactions.
In addition to its neurological applications, recent work has explored the compound's potential in oncology. A collaborative study between the National Cancer Institute and several academic institutions (2024) investigated the anti-proliferative effects of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine on various cancer cell lines. The findings revealed that the compound induces apoptosis in glioblastoma cells through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade. These results were further validated using xenograft models, which showed significant tumor growth suppression without overt toxicity.
Despite these promising findings, challenges remain in the clinical translation of 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine. Issues such as dose optimization, long-term safety, and formulation stability need to be addressed in future studies. Nevertheless, the compound's multifaceted pharmacological profile positions it as a valuable scaffold for further drug development. Ongoing research is expected to refine its therapeutic potential and expand its applications across various medical disciplines.
In conclusion, 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 1049677-37-3) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and broad biological activities make it a promising candidate for the development of next-generation therapeutics. Future studies should focus on advancing its preclinical and clinical evaluation to unlock its full potential in addressing unmet medical needs.
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